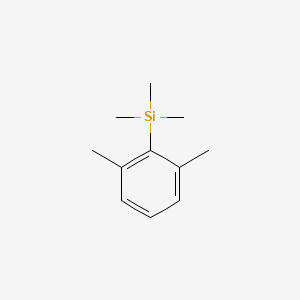
(2,6-Dimethylphenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H18Si. It is characterized by a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and a trimethylsilyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2,6-Dimethylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2,6-Dimethylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,6-Dimethylphenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2,6-Dimethylphenyl)trimethylsilane involves its ability to act as a hydride donor or radical initiator in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The compound’s molecular targets and pathways depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Trimethylsilane: Similar in structure but lacks the phenyl ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenyltrimethylsilane: Similar structure but without the methyl groups on the phenyl ring.
Uniqueness: (2,6-Dimethylphenyl)trimethylsilane is unique due to the presence of both the trimethylsilyl group and the dimethyl-substituted phenyl ring. This combination imparts specific reactivity and stability, making it valuable in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H18Si |
|---|---|
Poids moléculaire |
178.35 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18Si/c1-9-7-6-8-10(2)11(9)12(3,4)5/h6-8H,1-5H3 |
Clé InChI |
ZIMAUIBXOZDLCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)
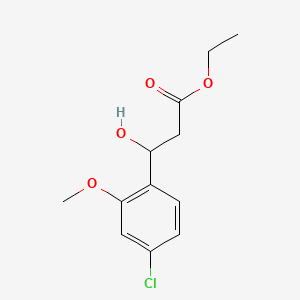
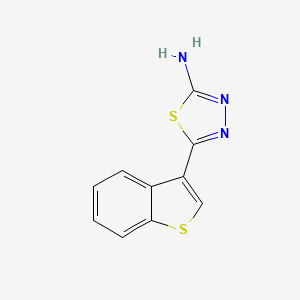
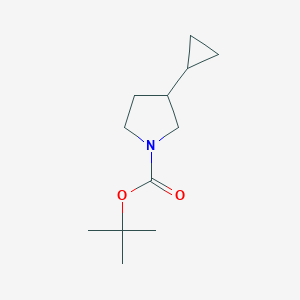

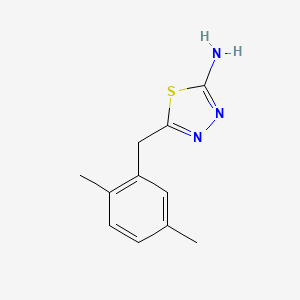
![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)
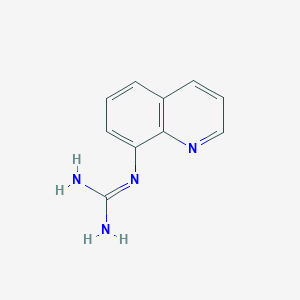
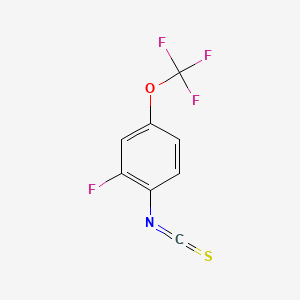

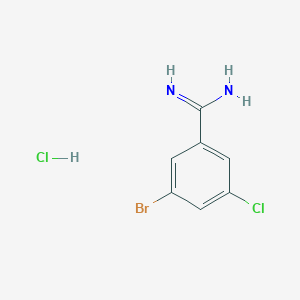
![Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate](/img/structure/B13679185.png)
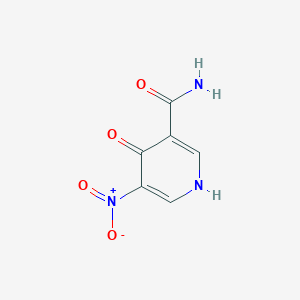
![1,3-Diphenylnaphtho[2,3-c]thiophene](/img/structure/B13679202.png)
